molecular formula CH6O7P2 B095739 Oxidronic acid CAS No. 15468-10-7

Oxidronic acid

Cat. No.: B095739
CAS No.: 15468-10-7
M. Wt: 192.00 g/mol
InChI Key: HJZKOAYDRQLPME-UHFFFAOYSA-N
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Preparation Methods

The synthesis of oxidronic acid involves the reaction of phosphorous acid (H₃PO₃) with formaldehyde (CH₂O) under acidic conditions. The reaction typically proceeds as follows:

H₃PO₃+CH₂OCH₆O₇P₂\text{H₃PO₃} + \text{CH₂O} \rightarrow \text{CH₆O₇P₂} H₃PO₃+CH₂O→CH₆O₇P₂

The industrial production of this compound often involves the use of phosphorus trichloride (PCl₃) and phosphorous acid in the presence of water. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidronic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various phosphonic acid derivatives.

    Reduction: It can be reduced under specific conditions to yield hydroxymethylphosphonic acid.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Oxidronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxidronic acid involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, this compound helps to maintain bone density and integrity . The molecular targets of this compound include enzymes involved in bone metabolism, such as farnesyl pyrophosphate synthase .

Comparison with Similar Compounds

Oxidronic acid is similar to other bisphosphonates, such as etidronic acid and zoledronic acid. it has unique properties that make it particularly effective as a diagnostic agent for skeletal imaging. Unlike some other bisphosphonates, this compound has a higher affinity for bone tissue and a more favorable pharmacokinetic profile .

Similar Compounds

Properties

CAS No.

15468-10-7

Molecular Formula

CH6O7P2

Molecular Weight

192.00 g/mol

IUPAC Name

[hydroxy(phosphono)methyl]phosphonic acid

InChI

InChI=1S/CH6O7P2/c2-1(9(3,4)5)10(6,7)8/h1-2H,(H2,3,4,5)(H2,6,7,8)

InChI Key

HJZKOAYDRQLPME-UHFFFAOYSA-N

SMILES

C(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C(O)(P(=O)(O)O)P(=O)(O)O

Key on ui other cas no.

15468-10-7

Related CAS

14255-61-9 (di-hydrochloride salt)
72945-61-0 (technetium tc-99m salt/solvate)

Synonyms

1,1-hydroxymethyldiphosphonate
disodium (hydroxymethylene)diphosphonate
disodium methane hydroxy-diphosphonate
disodium methane-1-hydroxy-1,1-diphosphonate
hydroxymethanediphosphonic acid
hydroxymethanediphosphonic acid, 14C-labeled
hydroxymethanediphosphonic acid, disodium salt
hydroxymethanediphosphonic acid, monosodium salt
hydroxymethanediphosphonic acid, tetrasodium salt
hydroxymethanediphosphonic acid, trisodium salt
hydroxymethylene bisphosphonate
methylhydroxydiphosphonate
MHDP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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